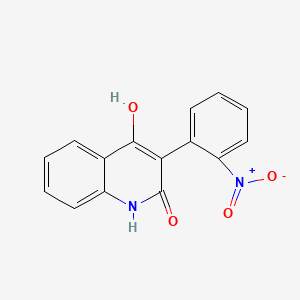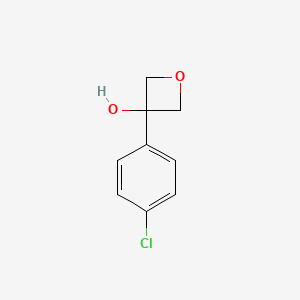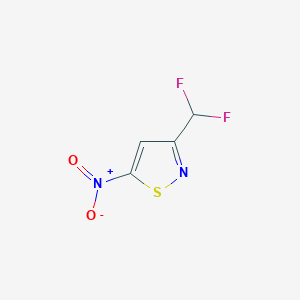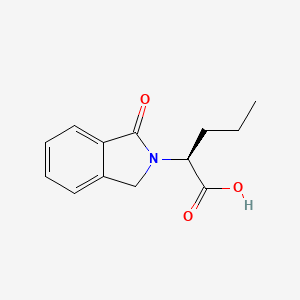
(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound with a unique structure that includes an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of o-aminobenzamides with aldehydes or ketones under acidic or basic conditions.
Introduction of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced via alkylation reactions using appropriate alkyl halides or through the use of Grignard reagents followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoindolinone moiety can be modified.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-oxoisoindolin-2-yl)pentanoic acid: The enantiomer of the compound, which may have different biological activities.
2-(1-oxoisoindolin-2-yl)butanoic acid: A similar compound with a shorter side chain.
2-(1-oxoisoindolin-2-yl)hexanoic acid: A similar compound with a longer side chain.
Uniqueness
(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isoindolinone moiety. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
RPDPHEZMQVNFNN-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O |
Canonical SMILES |
CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


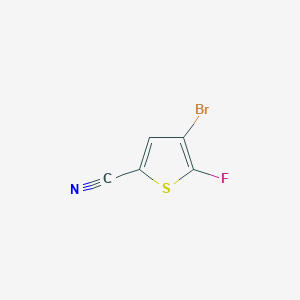
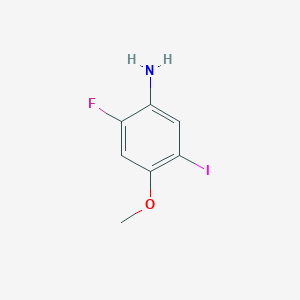
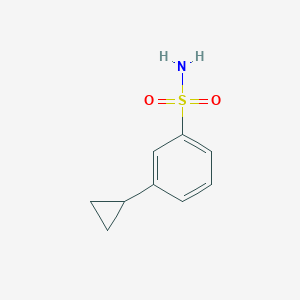
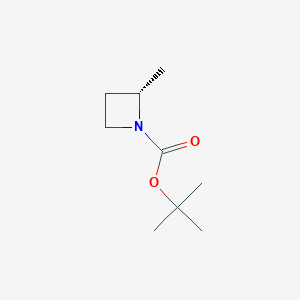
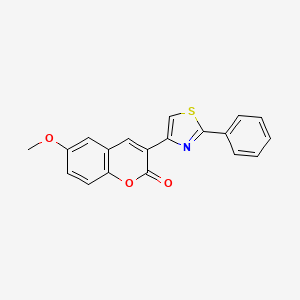
![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
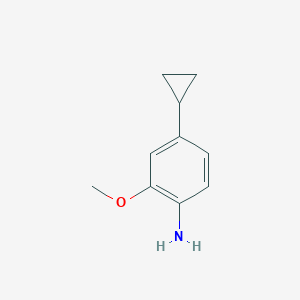
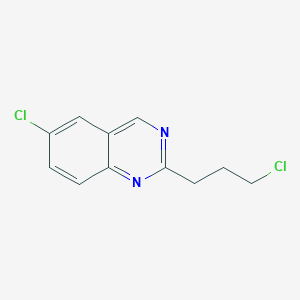
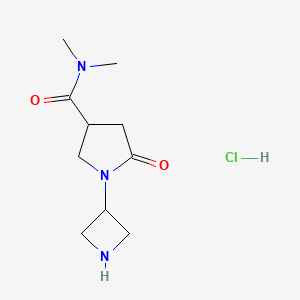
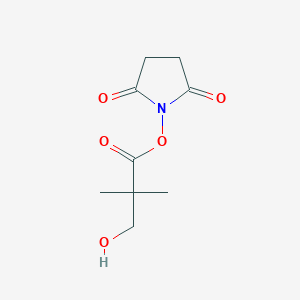
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
